molecular formula C8H14Cl2N2O4 B12009413 (2, Diethyl ester CAS No. 1509-56-4

(2, Diethyl ester

Cat. No.: B12009413
CAS No.: 1509-56-4
M. Wt: 273.11 g/mol
InChI Key: JOCKHFIYFWFIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2-dichloroethane-1,1-diyldicarbamate typically involves the reaction of diethylamine with 2,2-dichloroethane-1,1-diyldicarbamate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-dichloroethane-1,1-diyldicarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2,2-dichloroethane-1,1-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2-dichloroethane-1,1-diyldicarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

1509-56-4

Molecular Formula

C8H14Cl2N2O4

Molecular Weight

273.11 g/mol

IUPAC Name

ethyl N-[2,2-dichloro-1-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H14Cl2N2O4/c1-3-15-7(13)11-6(5(9)10)12-8(14)16-4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

JOCKHFIYFWFIEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)Cl)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.